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The methodology for in vitro susceptibility testing of miltefosine varies significantly depending on the target

pathogen. The table below summarizes the core protocols for different microorganisms, based on established

reference methods.

Recommended . . L.
Pathogen / Method & Key Culture Media & Endpoint Determination &
System Conditions Key Parameters
Standards
Leishmania spp. Broth microdilution; M199 medium, ECso calculated from dose-

(Promastigotes) [1]

Leishmania spp.
(Intracellular
Amastigotes) [1] [2]

Fusarium spp.
(Filamentous

methods adapted
from previous
studies [2]

Infection of host cells
(e.g., Bone Marrow-
Derived
Macrophages -
BMDM)

Broth microdilution;
CLSI M38-A3

supplemented with 10%
heat-inactivated FCS,
0.25% hemin, 2% sterile
human urine. Incubation
at 25°C [1].

BMDM cultured in RPMI
medium. Infection with
promastigotes at an
MOI of 15. Incubation
for 72h at 37°C, 5% CO2

1.

RPMI 1640 medium.
Inoculum prepared to

response curves. For
promastigote assays, ECso is
the concentration that
reduces viability by 50% [1].

Microscopic examination of
stained coverslips to count
the number of amastigotes
per macrophage. ECso is the
concentration that reduces
the amastigote burden by
50% [1] [2].

MIC read visually as the
lowest concentration resulting
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Pathogen / Recommended Key Culture Media & Endpoint Determination &
System Method & Conditions Key Parameters
Standards
Fungi) [3] standard obtain ( 0.4 \times 10™4 in 100% inhibition of fungal
) to (5 \times 104 ) growth [3].
CFU/mL. Incubation at
35°C for 48h [3].
Pythium Broth microdilution RPMI 1640 and MIC and MCC determined.
insidiosum Mueller-Hinton (MH) MCC is the minimum cidal

(Oomycete) [4]

Dermatophytes Broth microdilution

[5]

broth. Results are
highly medium-
dependent [4].

Not specified in detail
within the abstract.

concentration, showing no
growth on subculture [4].

MIC determined and
compared to other antifungals
like itraconazole and
terbinafine [5].

This diagram illustrates the general workflow for conducting a broth microdilution assay, which is the

standard method for testing fungi and can be adapted for Leishmania promastigotes.
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Serially Dilute Drug in Broth Prepare Standardized Inoculum

N

Inoculate Microdilution Plate

:

Incubate Under Optimal Conditions

:

Read Endpoint (MIC/ECso)

Broth Microdilution Assay Workflow

Click to download full resolution via product page

Quantitative Susceptibility Data for Various Pathogens

The in vitro activity of miltefosine against a range of pathogens is summarized in the table below. The data

is presented as MIC (Minimum Inhibitory Concentration) or ECso (Half-Maximal Effective Concentration)

values.
. ) Miltefosine )
Pathogen Specific Organism / I Comparative Drugs
Susceptibility (MIC or
Group Context (MICIECso)
ECso)
Leishmania L. infantum (Brazil, ECso: 5.89 - 23.7 pM Not provided for comparators in
promastigotes, 73 this context.

strains) [1]
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Pathogen
Group

Leishmania

Leishmania

Fungi

Fungi

Oomycete

Specific Organism /
Context

L. infantum (Brazil,
intracellular
amastigotes, 13 strains)

[1]

L. amazonensis (clinical
isolate from DCL
patient) [2]

Fusarium spp. (110

isolates) [3]

Dermatophytes (77
isolates) [5]

Pythium insidiosum (in
RPMI medium) [4]

Miltefosine
Susceptibility (MIC or
ECso)

ECso: 1.41 - 4.57 pM

Less susceptible than
reference strains in vitro,
but effective in vivo.

GM MIC: 1.44 pg/mL

GM MIC: 0.671 pg/mL

MIC/MCC: 0.5 - 2 ug/mL
(GM 1.54/1.61 pg/mL)

Comparative Drugs
(MICIECs0)

Not provided for comparators in
this context.

ECso higher than reference
strain M2269.

Amphotericin B (0.8 pg/mL),
Voriconazole (2.15 pg/mL),
Itraconazole (14.19 pg/mL) [3].

Terbinafine (0.039 pg/mL),
Itraconazole (1.718 pg/mL);
Miltefosine was more active
than itraconazole [5].

Activity was significantly
reduced in Mueller-Hinton
medium (MIC/MCC 32-64

Hg/mL) [4].

Insights into Miltefosine's Mechanism of Action

Understanding the mechanism of action provides context for susceptibility testing. Research indicates that

miltefosine has a multi-faceted and pleiotropic effect on parasites, particularly against trypanosomatids like

Leishmania and Trypanosoma cruzi.

¢ Disruption of Calcium Homeostasis: A primary mechanism is the disruption of the parasite's

intracellular Ca2* homeostasis. Miltefosine activates a specific sphingosine-sensitive Ca2* channel in
the plasma membrane of L. donovani, causing a large influx of Ca2* into the cytoplasm. It also affects

two key Ca?* storage organelles: the single giant mitochondrion and the acidocalcisomes [6] [7].
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¢ Inhibition of Key Enzymes: Miltefosine is known to inhibit the synthesis of phosphatidylcholine and
also affects the mitochondrial cytochrome c oxidase, disrupting energy metabolism in the parasite [6]
[7].

¢ Resistance Markers: In Leishmania, resistance is often linked to reduced drug accumulation. This is
frequently associated with mutations in the miltefosine transporter (MT) gene or its subunit Ros3,
which are responsible for the drug's internalization [2]. The absence of the miltefosine sensitive
locus (MSL) on chromosome 31 has also been associated with treatment failure in some L. infantum
strains [1].

The following diagram illustrates how miltefosine's multi-target mechanism disrupts the parasite's cellular

functions.
Miltefosine
Activates Plasma Membrane Ca?* Channel Inhibits Cytochrome C Oxidase Affects Acidocalcisomes Inhibits Phosphatidylcholine Synthesis
Massive Ca2* Influx Disrupted Mitochondrial Function Altered Organellar Function Membrane & Signaling Defects

Disrupted Intracellular Ca2* Homeostasis

Parasite Cell Death

Mechanism of Action in Trypanosomatids

Click to download full resolution via product page

Critical Considerations for Experimental Design
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When planning your experiments, please consider the following technical points derived from the research:

¢ Assay Type Defines Outcome: For intracellular parasites like Leishmania, testing on intracellular
amastigotes within macrophages is more clinically relevant than tests on promastigotes, as it can
better predict in vivo efficacy [1] [2].

¢ Medium Matters: The culture medium can drastically influence results, as seen with Pythium
insidiosum, where miltefosine's potency was significantly lower in Mueller-Hinton broth compared to
RPMI 1640 [4]. Always adhere to standardized recommendations (e.g., CLSI) where available.

e Strain-Specific Variability: Be aware of natural variation in susceptibility among strains of the same
species, even without prior drug pressure [1] [2]. Testing a representative number of isolates is crucial
for robust conclusions.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. In Vitro Susceptibility to Miltefosine of Leishmania infantum ... [pmc.ncbi.nim.nih.gov]
2. In Vitro and In Vivo Miltefosine Susceptibility of a Leishmania ... [journals.plos.org]

3. In Vitro Antifungal Susceptibility Profile of Miltefosine ... [mdpi.com]

4. Efficacy of miltefosine therapy against subcutaneous ... [sciencedirect.com]

5. (PDF) In Activities of Vitro and Two Novel Antifungal... Miltefosine [academia.edu]

6. Mechanism of Action of Miltefosine on Leishmania donovani ... [pmc.ncbi.nim.nih.gov]
7. Unmasking the Mechanism behind Miltefosine [mdpi.com]

To cite this document: Smolecule. [Miltefosine Susceptibility Testing Protocols]. Smolecule, [2026].
[Online PDF]. Available at: [https://www.smolecule.com/products/b548400#miltefosine-in-vitro-

susceptibility-testing]

Disclaimer & Data Validity:

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8228039/
https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0002999
https://www.smolecule.com/products/s548400?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S1156523319301659
https://pmc.ncbi.nlm.nih.gov/articles/PMC8228039/
https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0002999
https://www.smolecule.com/products/s548400?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8228039/
https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0002999
https://www.mdpi.com/2309-608X/8/7/709
https://www.sciencedirect.com/science/article/abs/pii/S1156523319301659
https://www.academia.edu/20991388/In_Vitro_Activities_of_Miltefosine_and_Two_Novel_Antifungal_Biscationic_Salts_against_a_Panel_of_77_Dermatophytes
https://pmc.ncbi.nlm.nih.gov/articles/PMC5740361/
https://www.mdpi.com/2218-273X/14/4/406
https://www.smolecule.com/products/b548400#miltefosine-in-vitro-susceptibility-testing
https://www.smolecule.com/products/b548400#miltefosine-in-vitro-susceptibility-testing
https://www.smolecule.com/products/b548400#miltefosine-in-vitro-susceptibility-testing
https://www.smolecule.com/products/s548400?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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